1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone
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Overview
Description
1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group and an oxadiazole ring
Preparation Methods
The synthesis of 1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the dimethylphenyl group, and the coupling with the oxadiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or oxadiazole rings are replaced with other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the ester or amide bonds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for binding to specific biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as acting as an antagonist or agonist for certain receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE involves its interaction with molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHAN-1-ONE include other piperazine derivatives and oxadiazole-containing compounds These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C28H28N4O3 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C28H28N4O3/c1-20-8-9-21(2)25(18-20)31-14-16-32(17-15-31)26(33)19-34-24-12-10-23(11-13-24)28-29-27(30-35-28)22-6-4-3-5-7-22/h3-13,18H,14-17,19H2,1-2H3 |
InChI Key |
HIQPGDRXXBQSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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